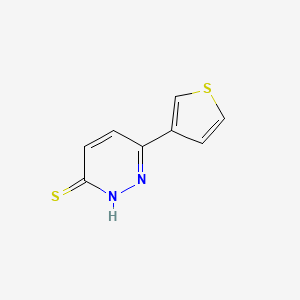

6-(Thiophen-3-yl)pyridazine-3-thiol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-thiophen-3-yl-1H-pyridazine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S2/c11-8-2-1-7(9-10-8)6-3-4-12-5-6/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYSHMRSHBNTQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)NN=C1C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 6-(Thiophen-3-yl)pyridazine-3-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 6-(Thiophen-3-yl)pyridazine-3-thiol. This document details a plausible synthetic pathway, including experimental protocols for the preparation of key precursors and the final target molecule. Furthermore, it outlines the expected analytical data from various spectroscopic techniques, crucial for the structural elucidation and purity assessment of the synthesized compound. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science.

Synthetic Strategy

The synthesis of this compound can be achieved through a convergent approach, primarily involving a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This strategy hinges on the formation of the C-C bond between the thiophene and pyridazine rings. Two potential routes are proposed, with the primary route involving the direct coupling of commercially available or readily synthesized precursors. An alternative route is also described, offering flexibility in starting material selection.

Proposed Synthetic Pathways

The primary proposed synthesis involves the Suzuki coupling of 3-thienylboronic acid with 6-chloropyridazine-3-thiol. An alternative pathway involves the coupling of 3-thienylboronic acid with 3,6-dichloropyridazine, followed by a nucleophilic substitution to introduce the thiol group.

Caption: Proposed synthetic routes to this compound.

Experimental Protocols

The following protocols are based on established methodologies for analogous chemical transformations and serve as a guide for the synthesis of the title compound.

Synthesis of 3-Thienylboronic Acid (Precursor 1)

3-Thienylboronic acid is a key intermediate and can be synthesized from 3-bromothiophene.

Procedure: To a solution of 3-bromothiophene (1 equivalent) in anhydrous THF at -78 °C under an argon atmosphere, n-butyllithium (1.1 equivalents) is added dropwise. The resulting solution is stirred at -78 °C for 45 minutes. This solution is then added to a solution of triisopropyl borate (1.2 equivalents) in THF at -78 °C over 30 minutes. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the addition of 1N HCl. The aqueous layer is extracted with diethyl ether, and the combined organic layers are extracted with 1M NaOH. The aqueous extract is then acidified with concentrated HCl to a pH of 2 and extracted with diethyl ether. The combined ether extracts are washed with water, dried over MgSO₄, filtered, and the solvent is removed under reduced pressure to yield 3-thienylboronic acid as a solid.[1]

Synthesis of 6-Chloropyridazine-3-thiol (Precursor 2)

This precursor can be synthesized from 3,6-dichloropyridazine.

Procedure: To a suspension of sodium hydrosulfide (1.1 equivalents) in ethanol, 3,6-dichloropyridazine (1 equivalent) is added, and the mixture is refluxed for 1 hour. The solvent is then evaporated under reduced pressure. Water is added to the residue, and the mixture is adjusted to a pH of approximately 9 with a 2 mol/L sodium hydroxide solution. Any precipitate is filtered off. The filtrate is then adjusted to a pH of approximately 2 with 6 mol/L hydrochloric acid, and the resulting precipitate is collected by filtration to give 6-chloropyridazine-3-thiol as a yellow solid.[2]

Synthesis of this compound (Target Molecule) - Primary Route

Procedure: In a reaction vessel, 6-chloropyridazine-3-thiol (1 equivalent), 3-thienylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as K₂CO₃ or Na₂CO₃ (2-3 equivalents) are combined. A suitable solvent system, for example, a mixture of 1,2-dimethoxyethane (DME), ethanol, and water, is added. The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous phase is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Synthesis of this compound (Target Molecule) - Alternative Route

Step 1: Synthesis of 6-Chloro-3-(thiophen-3-yl)pyridazine The procedure is similar to the primary route (Section 2.3), but using 3,6-dichloropyridazine as the starting material instead of 6-chloropyridazine-3-thiol.

Step 2: Conversion to this compound The 6-chloro-3-(thiophen-3-yl)pyridazine obtained from the previous step is reacted with sodium hydrosulfide in a suitable solvent like ethanol under reflux, following a similar procedure to that described in Section 2.2.

Characterization

The structural confirmation of the synthesized this compound would be performed using standard spectroscopic methods. The following sections detail the expected data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The tautomeric nature of the pyridazine-3-thiol ring (thiol-thione) should be considered when interpreting the NMR spectra.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the thiophene and pyridazine rings.

-

Thiophene Protons: Three protons in the aromatic region, likely appearing as multiplets or doublets of doublets.

-

Pyridazine Protons: Two protons on the pyridazine ring, which would appear as doublets with a characteristic coupling constant.

-

Thiol Proton: A broad singlet, the chemical shift of which may vary depending on the solvent and concentration. This signal would be exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum will show signals for all the carbon atoms in the molecule.

-

Thiophene Carbons: Four distinct signals for the thiophene ring carbons.

-

Pyridazine Carbons: Four signals corresponding to the carbons of the pyridazine ring. The carbon attached to the sulfur atom (C-3) is expected to be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

-

N-H Stretch: A broad absorption band in the region of 3100-3000 cm⁻¹ may be observed, corresponding to the N-H bond of the thione tautomer.

-

S-H Stretch: A weak absorption around 2600-2550 cm⁻¹ might be present, indicating the thiol tautomer.

-

C=S Stretch: A strong absorption band in the region of 1200-1050 cm⁻¹ would be indicative of the thione form.

-

C=N and C=C Stretches: A series of bands in the 1600-1400 cm⁻¹ region corresponding to the stretching vibrations of the aromatic rings.

-

C-S Stretch: Absorptions in the 800-600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of this compound. The presence of isotopes of sulfur will result in characteristic M+1 and M+2 peaks.

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of the thiol group, cleavage of the thiophene ring, or fragmentation of the pyridazine ring.

Data Presentation

The following tables summarize the expected quantitative data for the precursors and the final product.

Table 1: Physicochemical and Spectroscopic Data of Precursors

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ, ppm) |

| 3-Thienylboronic Acid | C₄H₅BO₂S | 127.96 | 164-169 | Varies with solvent |

| 6-Chloropyridazine-3-thiol | C₄H₃ClN₂S | 146.60 | Not readily available | 6.99 (d, 1H), 7.60 (d, 1H) in CDCl₃[2] |

Table 2: Predicted Spectroscopic Data for this compound

| Data Type | Predicted Values |

| ¹H NMR | Thiophene-H: ~7.0-8.0 ppm (m); Pyridazine-H: ~7.0-7.5 ppm (d), ~7.8-8.2 ppm (d); SH/NH: broad singlet (exchangeable with D₂O) |

| ¹³C NMR | Thiophene-C: ~120-145 ppm; Pyridazine-C: ~125-160 ppm |

| IR (cm⁻¹) | ~3100-3000 (N-H), ~2600-2550 (S-H, weak), ~1600-1400 (C=N, C=C), ~1200-1050 (C=S) |

| MS (m/z) | Molecular ion peak at calculated m/z, with isotopic pattern for sulfur. |

Workflow Diagrams

General Synthesis Workflow

Caption: General workflow for the synthesis of the target compound.

Characterization Logic

Caption: Logical workflow for the characterization of the final product.

References

Technical Guide: Spectroscopic and Synthetic Profile of 6-(Thiophen-3-yl)pyridazine-3-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and predicted spectroscopic data for the novel heterocyclic compound, 6-(Thiophen-3-yl)pyridazine-3-thiol. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established synthetic methodologies and spectroscopic data from closely related analogues to present a robust predictive profile. This information is intended to support research efforts in medicinal chemistry and drug discovery, where pyridazine and thiophene scaffolds are of significant interest.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 - 14.5 | br s | 1H | SH (thiol) |

| ~8.2 - 8.4 | m | 1H | Thiophene-H2 |

| ~7.6 - 7.8 | m | 1H | Thiophene-H5 |

| ~7.4 - 7.6 | m | 1H | Thiophene-H4 |

| ~7.2 - 7.4 | d | 1H | Pyridazine-H4 |

| ~7.0 - 7.2 | d | 1H | Pyridazine-H5 |

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 - 180 | C=S (Thione) |

| ~150 - 155 | Pyridazine-C6 |

| ~140 - 145 | Thiophene-C3 |

| ~130 - 135 | Pyridazine-C4 |

| ~128 - 132 | Thiophene-C2 |

| ~125 - 130 | Thiophene-C5 |

| ~120 - 125 | Thiophene-C4 |

| ~115 - 120 | Pyridazine-C5 |

Table 3: Predicted Infrared (IR) Spectral Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2600 - 2550 | Weak | S-H stretch |

| 1600 - 1580 | Strong | C=N stretch (pyridazine ring) |

| 1550 - 1500 | Medium-Strong | C=C stretch (aromatic rings) |

| 1200 - 1100 | Strong | C=S stretch (thione) |

| 850 - 700 | Strong | C-H out-of-plane bending |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Predicted Fragment |

| [M]⁺ | Molecular Ion |

| [M-SH]⁺ | Loss of sulfhydryl radical |

| [M-N₂]⁺ | Loss of nitrogen molecule |

| [Thiophene-C₄H₃S]⁺ | Thiophene ring fragment |

| [Pyridazine-C₄H₃N₂]⁺ | Pyridazine ring fragment |

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving the formation of a pyridazinone precursor followed by thionation.

Step 1: Synthesis of 6-(Thiophen-3-yl)pyridazin-3(2H)-one

This reaction involves the condensation of a 1,4-dicarbonyl compound with hydrazine. The required starting material, 4-(thiophen-3-yl)-4-oxobutanoic acid, can be prepared via a Friedel-Crafts acylation of thiophene with succinic anhydride.

-

Materials: 4-(thiophen-3-yl)-4-oxobutanoic acid, hydrazine hydrate, ethanol.

-

Procedure:

-

A mixture of 4-(thiophen-3-yl)-4-oxobutanoic acid (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is refluxed for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The solid product is washed with cold ethanol and dried under vacuum to yield 6-(thiophen-3-yl)pyridazin-3(2H)-one.

-

Step 2: Synthesis of this compound

The pyridazinone precursor is converted to the corresponding pyridazine-thiol using a thionating agent, such as Lawesson's reagent.

-

Materials: 6-(Thiophen-3-yl)pyridazin-3(2H)-one, Lawesson's reagent, dry toluene.

-

Procedure:

-

A solution of 6-(thiophen-3-yl)pyridazin-3(2H)-one (1 equivalent) and Lawesson's reagent (0.5 equivalents) in dry toluene is refluxed for 2-4 hours under an inert atmosphere (e.g., argon or nitrogen).

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

After completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the final product, this compound.

-

Visualizations

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Hypothetical Signaling Pathway

Thienylpyridazine derivatives have shown potential as inhibitors of various protein kinases, which are often dysregulated in cancer. The following diagram illustrates a hypothetical signaling pathway where this compound acts as a kinase inhibitor, disrupting a cancer-related pathway.

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Crystal Structure Analysis of 6-(Thiophen-3-yl)pyridazine-3-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure analysis of 6-(thiophen-3-yl)pyridazine-3-thiol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct crystallographic data for this specific molecule, this guide leverages data from closely related analogues, outlines detailed experimental protocols for its synthesis and characterization, and presents computational analysis workflows. This document serves as a valuable resource for researchers engaged in the structural analysis and development of novel pyridazine-based therapeutic agents.

Introduction

Pyridazine and thiophene moieties are significant pharmacophores in drug discovery, known to be present in a variety of biologically active compounds. The fusion of these two heterocyclic rings in this compound presents a scaffold with potential for diverse pharmacological applications, including but not limited to anticancer and anti-inflammatory activities. A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action, structure-activity relationships (SAR), and for guiding rational drug design efforts. This guide details the analytical journey from synthesis to structural elucidation.

Predicted Crystallographic Data

While a definitive crystal structure for this compound is not publicly available, crystallographic data from a closely related analogue, 6-[(E)-2-(thiophen-2-yl)ethenyl]-4,5-dihydropyridazin-3(2H)-one , provides valuable predictive insights into the potential structural parameters.

| Parameter | Value (Analogue: C₁₀H₁₀N₂OS) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.123(4) Å, b = 11.234(5) Å, c = 9.876(4) Å |

| α = 90°, β = 109.87(3)°, γ = 90° | |

| Volume | 1054.1(7) ų |

| Z | 4 |

| Density (calculated) | 1.312 Mg/m³ |

| Hydrogen Bonding | Pairs of N—H⋯O hydrogen bonds link molecules into dimers.[1] |

Note: These values are for a structural analogue and should be used as a predictive reference for this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of the target compound can be achieved through a multi-step process, beginning with the synthesis of a key precursor, 3-bromo-6-(thiophen-2-yl)pyridazine.[2] A subsequent nucleophilic substitution reaction can introduce the thiol group.

3.1.1. Synthesis of 3-bromo-6-(thiophen-2-yl)pyridazine

This precursor can be prepared from a thienyl-pyridazinone by reaction with phosphorus oxybromide (POBr₃).[2]

3.1.2. Thiolation of 3-bromo-6-(thiophen-2-yl)pyridazine

The 3-thiol derivative can be synthesized by reacting the bromo-precursor with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.

Experimental Workflow: Synthesis

Crystallization

Single crystals suitable for X-ray diffraction can be grown using techniques such as slow evaporation, vapor diffusion, or cooling crystallization.

-

Solvent Selection: A solvent screen should be performed to identify suitable solvents or solvent mixtures in which the compound has moderate solubility. Common solvents for crystallization of organic molecules include ethanol, methanol, acetone, acetonitrile, and mixtures with water.

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

X-ray Diffraction Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The data collection strategy typically involves a series of ω and φ scans to cover the reciprocal space.

-

Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Experimental Workflow: Crystal Structure Analysis

Computational Analysis

In the absence of experimental data, Density Functional Theory (DFT) calculations can provide valuable insights into the molecular geometry, electronic properties, and vibrational frequencies of this compound.

Computational Workflow

Potential Signaling Pathways and Biological Activity

While the specific biological activity and associated signaling pathways of this compound have not been extensively studied, related pyridazine and thiophene derivatives have shown a range of pharmacological effects, including anticancer and anti-inflammatory activities.[3][4] These activities are often associated with the modulation of key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Hypothetical Signaling Pathway Modulation

Further investigation is required to identify the specific molecular targets and signaling pathways modulated by this compound.

Conclusion

This technical guide provides a framework for the crystal structure analysis of this compound. By combining predictive data from structural analogues with detailed experimental and computational workflows, researchers can effectively approach the synthesis, crystallization, and structural elucidation of this and related compounds. The insights gained from such studies are crucial for advancing the development of novel pyridazine-based therapeutics.

References

- 1. Crystal structure, Hirshfeld surface analysis and DFT studies of 6-[(E)-2-(thiophen-2-yl)ethenyl]-4,5-dihydropyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciforum.net [sciforum.net]

- 3. Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lirias.kuleuven.be [lirias.kuleuven.be]

Tautomerism in 6-(Thiophen-3-yl)pyridazine-3-thiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric equilibrium of 6-(Thiophen-3-yl)pyridazine-3-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this guide synthesizes information from analogous pyridazine, pyridine, and pyrimidine systems to present the core principles, experimental methodologies, and computational approaches for studying its thiol-thione tautomerism.

Introduction to Thiol-Thione Tautomerism in Pyridazine Systems

Heterocyclic compounds containing a thiol group adjacent to a ring nitrogen atom, such as this compound, can exist in a dynamic equilibrium between two tautomeric forms: the thiol form and the thione form. This phenomenon, known as prototropic tautomerism, involves the migration of a proton between the sulfur and a nitrogen atom.

The position of this equilibrium is a critical determinant of the molecule's physicochemical properties, including its reactivity, lipophilicity, hydrogen bonding capacity, and ultimately its biological activity and material properties. Understanding and controlling this equilibrium is therefore of significant importance in drug design and materials development.

The tautomeric equilibrium is influenced by several factors:

-

Solvent Polarity: Polar solvents tend to favor the more polar thione tautomer.[1][2]

-

Concentration: In some cases, self-association or dimerization at higher concentrations can shift the equilibrium towards the thione form.[1][2]

-

Temperature: Temperature can affect the equilibrium constant, with the direction of the shift depending on the thermodynamics of the tautomerization.

-

pH: The acidity or basicity of the medium can significantly influence the protonation state and thus the predominant tautomeric form.

-

Substituent Effects: The electronic nature of substituents on the pyridazine and thiophene rings can alter the relative stabilities of the tautomers.

Quantitative Analysis of Tautomeric Equilibrium

| Compound | Solvent | KT ([thione]/[thiol]) | Reference |

| 2-Mercaptopyridine | Cyclohexane | << 1 | [2] |

| 2-Mercaptopyridine | Dioxane | Predominantly Thione | [1] |

| 2-Mercaptopyridine | Ethanol | >> 1 | [1][2] |

| 2-Mercaptopyrimidine | Dichloromethane | Thiol form predominates in dilute solution | [2] |

| 2-Mercaptopyrimidine | Ethanol | Thione form predominates | [1][2] |

| 4-Mercaptopyridine | Dioxane | Predominantly Thione | [1] |

| 4-Mercaptopyridine | Water | Almost exclusively Thione | [1] |

Note: This table is illustrative and based on data from related heterocyclic systems. The actual KT for this compound will need to be determined experimentally.

Experimental Protocols for Tautomerism Analysis

The study of tautomeric equilibria relies on a combination of spectroscopic and computational techniques. Below are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of tautomeric mixtures in solution.[3][4][5][6]

Objective: To identify the signals corresponding to each tautomer and determine their relative concentrations by integration.

Methodology:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of this compound in a range of deuterated solvents of varying polarity (e.g., CDCl3, acetone-d6, DMSO-d6, D2O) to a concentration of approximately 1-10 mg/mL.

-

Use high-purity solvents to avoid interference from impurities.

-

-

1H NMR Spectroscopy:

-

Acquire 1H NMR spectra for each sample at a constant temperature (e.g., 298 K).

-

Key signals to observe:

-

Thiol form: A distinct S-H proton signal (typically broad and in the range of 3-7 ppm) and characteristic aromatic proton signals for the pyridazine and thiophene rings.

-

Thione form: A broad N-H proton signal (often in the range of 12-15 ppm) and shifted aromatic proton signals compared to the thiol form.

-

-

Integrate the well-resolved signals corresponding to each tautomer. The ratio of the integrals will give the ratio of the tautomers. For example, if a specific proton signal for the thiol form integrates to 'A' and the corresponding proton signal for the thione form integrates to 'B', the molar ratio is A:B.

-

-

13C NMR Spectroscopy:

-

Acquire 13C NMR spectra to observe the chemical shift of the carbon atom bonded to the sulfur (C3 of the pyridazine ring).

-

The C=S carbon of the thione form will have a characteristic chemical shift significantly downfield (typically >160 ppm) compared to the C-S carbon of the thiol form.

-

-

Variable Temperature (VT) NMR:

-

Acquire a series of 1H NMR spectra at different temperatures to study the thermodynamics of the tautomeric equilibrium and to check for coalescence of signals, which would indicate a rapid exchange between tautomers on the NMR timescale.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive method for studying tautomeric equilibria, as the two tautomers often have distinct absorption spectra.[2][7]

Objective: To determine the tautomeric ratio by analyzing the absorption bands characteristic of each tautomer.

Methodology:

-

Sample Preparation:

-

Prepare dilute solutions (typically 10-4 to 10-5 M) of this compound in a variety of solvents covering a wide range of polarity.

-

Prepare solutions of "fixed" tautomers (e.g., S-methylated derivative for the thiol form and N-methylated derivative for the thione form) to determine the characteristic λmax and molar absorptivity (ε) of each tautomer.

-

-

Spectral Acquisition:

-

Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-450 nm).

-

The thione form (containing a C=S chromophore) typically absorbs at a longer wavelength (bathochromic shift) compared to the thiol form.

-

-

Data Analysis:

-

Identify the λmax for each tautomer from the spectra of the fixed derivatives.

-

In the spectrum of the tautomeric mixture, the absorbance at the λmax of each tautomer can be used to calculate their respective concentrations using the Beer-Lambert law (A = εbc), and thus determine the equilibrium constant.

-

Computational Chemistry

Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectra.[8][9][10][11][12]

Objective: To calculate the relative energies of the thiol and thione tautomers in the gas phase and in different solvents to predict the predominant tautomer.

Methodology:

-

Structure Optimization:

-

Build the 3D structures of both the thiol and thione tautomers of this compound.

-

Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)).

-

-

Energy Calculation:

-

Calculate the single-point energies of the optimized structures to determine their relative stabilities in the gas phase.

-

To account for solvent effects, use a continuum solvation model such as the Polarizable Continuum Model (PCM). Perform the energy calculations in various solvents to predict the solvent-dependent tautomeric equilibrium.

-

-

Frequency Calculation:

-

Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

-

-

NMR and UV-Vis Spectra Simulation:

-

The optimized geometries can be used to simulate 1H and 13C NMR chemical shifts and UV-Vis absorption spectra. These simulated spectra can be compared with experimental data to aid in signal assignment and confirm the presence of each tautomer.

-

Visualizations

Tautomeric Equilibrium of this compound

Caption: Thiol-thione tautomeric equilibrium.

Note: The images in the DOT script above are placeholders. For a functional diagram, these would need to be replaced with actual image URLs of the chemical structures.

Generalized Experimental Workflow for Tautomerism Analysis

Caption: Workflow for tautomerism investigation.

Conclusion

The tautomeric equilibrium between the thiol and thione forms of this compound is a crucial aspect influencing its chemical and biological behavior. While direct experimental data for this specific molecule is sparse, a combination of NMR spectroscopy, UV-Vis spectroscopy, and computational modeling, guided by the principles observed in analogous heterocyclic systems, provides a robust framework for its comprehensive investigation. The detailed protocols and workflows presented in this guide offer a solid foundation for researchers to elucidate the tautomeric landscape of this and related compounds, thereby enabling more rational drug design and material development efforts.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Keto-Enol Tautomerism | Chem Lab [chemlab.truman.edu]

- 5. cores.research.asu.edu [cores.research.asu.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods : Oriental Journal of Chemistry [orientjchem.org]

- 12. researchgate.net [researchgate.net]

The Predicted Biological Landscape of Thiophene-Substituted Pyridazine Thiols: A Technical Guide for Drug Discovery Professionals

Introduction: The convergence of thiophene and pyridazine scaffolds in medicinal chemistry has opened promising avenues for the development of novel therapeutic agents. Thiophene rings, known for their bioisosteric similarity to phenyl groups, and pyridazine moieties, recognized for their diverse pharmacological activities, together form a chemical space of significant interest. This technical guide provides an in-depth overview of the predicted biological activities of thiophene-substituted pyridazine thiols and related derivatives, focusing on in silico methodologies that are pivotal in modern drug discovery. Due to a scarcity of publicly available data on the specific class of thiophene-substituted pyridazine thiols, this paper synthesizes predictive data and protocols from closely related thiophene and pyridazine derivatives to construct a representative and actionable guide for researchers.

Predicted Biological Activities

The predicted biological activities of thiophene and pyridazine derivatives span a wide range of therapeutic areas. In silico studies, particularly molecular docking and quantitative structure-activity relationship (QSAR) models, have been instrumental in identifying potential molecular targets and predicting the potency of these compounds. The following tables summarize key quantitative data from studies on related compound classes, offering insights into the likely activities of thiophene-substituted pyridazine thiols.

Table 1: Predicted Anticancer and Kinase Inhibitory Activities of Thiophene and Pyridazine Derivatives

| Compound Class | Target | Predicted Activity (IC50/Binding Energy) | Computational Method | Reference |

| Thiophene-containing triaryl pyrazolines | PI3Kγ | IC50: 0.066 µM | Molecular Docking | [1] |

| Thiophene-based oxadiazole derivatives | Carbonic Anhydrase IX | Binding Energy: -5.5817 kcal/mol | Molecular Docking | [2] |

| Pyrazolo-pyridazine derivative | EGFR | IC50: 0.391 µM | Molecular Docking | |

| Pyrazolo-pyridazine derivative | CDK-2/cyclin A2 | IC50: 0.55 µM | Molecular Docking | |

| Thiophene derivatives | Human Lactate Dehydrogenase | MolDock Scores: -127 to -171 | Molecular Docking | [3] |

| Thiophene-based chalcones | Monoamine Oxidase B (MAO-B) | Binding Energy: -8.46 kcal/mol | Molecular Docking | [4] |

| Thiophene-substituted anthranilamides | Human Factor Xa | R² (MLR): 0.95, R² (NN): 0.98 | 3D-QSAR | [5] |

Table 2: Predicted Antimicrobial and Other Activities of Thiophene and Pyridine Derivatives

| Compound Class | Target Organism/Enzyme | Predicted Activity (Binding Affinity/Inhibition Zone) | Computational Method | Reference |

| Pyridine and thiophene-containing chalcones | Various bacterial and fungal proteins | Binding Affinity: -6.3 to -9.6 kcal/mol | Molecular Docking | [6] |

| Pyrazolyl–thiazole derivatives of thiophene | Various bacterial and fungal strains | MIC: 15.63 µg/mL (predicted potent) | Molecular Docking | [7] |

| Thiophene derivatives | Antihypertensive targets (2VWI, 5D9H) | Binding Affinity: -6.4 kcal/mol, -6.3 kcal/mol | Molecular Docking | [8] |

Key Signaling Pathways

In silico analyses suggest that thiophene-substituted pyridazine derivatives may modulate several critical signaling pathways implicated in diseases like cancer and cardiovascular disorders. Understanding these pathways is crucial for elucidating the mechanism of action of these compounds.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[9] Its aberrant activation is a hallmark of many cancers. Thiophene and pyridazine derivatives have been predicted to inhibit key kinases in this pathway, such as PI3K and Akt, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

Caption: Predicted modulation of the PI3K/Akt/mTOR pathway.

eNOS Signaling Pathway

The endothelial nitric oxide synthase (eNOS) pathway is critical for maintaining cardiovascular homeostasis through the production of nitric oxide (NO), a potent vasodilator.[10] Dysregulation of this pathway is associated with hypertension and other cardiovascular diseases. Certain pyridazine derivatives have been predicted to modulate eNOS activity, suggesting a potential therapeutic application in cardiovascular medicine.

Caption: Predicted modulation of the eNOS signaling pathway.

Experimental Protocols for In Silico Prediction

The following sections detail the methodologies for the key in silico experiments cited in the prediction of biological activities for thiophene-substituted pyridazine thiol analogues.

In Silico Screening Workflow

A typical in silico screening workflow for identifying novel bioactive compounds involves a multi-step process that starts with a large library of virtual compounds and progressively filters them down to a small number of promising candidates for synthesis and experimental testing.

References

- 1. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]

- 3. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioconductor.org [bioconductor.org]

- 5. phytojournal.com [phytojournal.com]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. neovarsity.org [neovarsity.org]

- 10. m.youtube.com [m.youtube.com]

Exploring the Chemical Space of Functionalized Pyridazine-Thiols: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide delves into the chemical space of a specific, yet highly promising subclass: functionalized pyridazine-thiols. These compounds, also known as pyridazinethiones, offer unique physicochemical properties that make them attractive candidates for the development of novel therapeutics. This document provides a comprehensive overview of their synthesis, biological activities, and underlying mechanisms of action, supported by experimental protocols and data-driven insights.

Synthesis of Functionalized Pyridazine-Thiols

The introduction of a thiol or thione functionality onto the pyridazine ring is a key synthetic step that significantly influences the compound's biological profile. A common and effective method for the synthesis of pyridazine-3-thiol derivatives involves the thionation of the corresponding pyridazin-3(2H)-one precursors.

General Synthetic Workflow

The synthesis typically begins with the construction of the pyridazinone ring, followed by the conversion of the carbonyl group to a thiocarbonyl group.

Experimental Protocol: Synthesis of 6-Phenylpyridazin-3(2H)-thione

This protocol describes the synthesis of a representative pyridazine-thiol from its corresponding pyridazinone.

Materials:

-

6-Phenylpyridazin-3(2H)-one

-

Phosphorus pentasulfide (P₄S₁₀)

-

Anhydrous pyridine

-

Hydrochloric acid (HCl)

-

Ethanol

-

Distilled water

Procedure:

-

A mixture of 6-phenylpyridazin-3(2H)-one (1 mmol) and phosphorus pentasulfide (0.5 mmol) in anhydrous pyridine (10 mL) is refluxed for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The resulting mixture is acidified with dilute HCl.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from ethanol to afford 6-phenylpyridazin-3(2H)-thione.

Biological Activities of Pyridazine-Thiol Derivatives

Functionalized pyridazine-thiols have demonstrated a wide spectrum of biological activities, with anticancer and antimicrobial properties being the most extensively studied. The presence of the sulfur atom often enhances lipophilicity and can act as a key pharmacophoric element, interacting with biological targets.

Anticancer Activity

Numerous studies have highlighted the potential of pyridazine derivatives as anticancer agents. While specific data for pyridazine-thiols is emerging, the broader class of pyridazines has shown significant activity against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key enzymes in cancer-related signaling pathways.

Table 1: In Vitro Anticancer Activity of Selected Pyridazine Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyridazinone Derivative 1 | HCT-116 (Colon) | 11.90 | [1] |

| Pyridazinone Derivative 2 | MCF-7 (Breast) | 11.10 | [1] |

| Imidazo[1,2-b]pyridazine Derivative 3 | A549 (Lung) | 10-100 | [2] |

| Imidazo[1,2-b]pyridazine Derivative 4 | MCF-7 (Breast) | 1-10 | [2] |

| Pyrazolo[3,4-c]pyridazine Derivative 5 | HepG-2 (Liver) | 17.30 | [3] |

| Pyrazolo[3,4-c]pyridazine Derivative 6 | HCT-116 (Colon) | 18.38 | [3] |

Note: The table presents data for pyridazine derivatives to illustrate the general anticancer potential of the scaffold. More research is needed to establish a comprehensive dataset for pyridazine-thiol specific compounds.

Antimicrobial Activity

The pyridazine nucleus is a common feature in many compounds with antimicrobial properties. The introduction of a thiol group can enhance this activity.

Table 2: In Vitro Antimicrobial Activity of Selected Pyridazine Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Pyridazinone Derivative A | Staphylococcus aureus | 16 | [4] |

| Pyridazinone Derivative B | Candida albicans | 16 | [4] |

| Fused Pyridazine C | Escherichia coli | - | [5] |

| Fused Pyridazine D | Bacillus megaterium | - | [5] |

Note: MIC values indicate the Minimum Inhibitory Concentration. This table showcases the antimicrobial potential of the pyridazine scaffold, warranting further investigation into pyridazine-thiol derivatives.

Signaling Pathways and Mechanisms of Action

The anticancer activity of pyridazine derivatives is often attributed to their ability to inhibit key protein kinases involved in cancer cell proliferation, survival, and angiogenesis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), and Epidermal Growth Factor Receptor (EGFR) are prominent targets.

References

- 1. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Thiophene-Containing Heterocycles: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of Thiophene Scaffolds as Privileged Structures in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to serve as a bioisosteric replacement for other aromatic systems have cemented its role as a "privileged scaffold" in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of thiophene-containing heterocycles as potential drug candidates, focusing on their synthesis, diverse biological activities, and the structure-activity relationships that govern their therapeutic potential.

Synthetic Strategies for Thiophene-Based Drug Candidates

The versatility of the thiophene core is mirrored in the multitude of synthetic routes available for its construction and functionalization. Classical methods such as the Paal-Knorr and Gewald syntheses remain highly relevant, alongside modern cross-coupling reactions that allow for precise and varied substitution patterns.

Classical Synthesis: The Gewald Reaction

The Gewald reaction is a one-pot, multi-component reaction that provides a straightforward route to highly functionalized 2-aminothiophenes, which are valuable intermediates in drug synthesis.[1][2][3]

Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes

-

Reactants: An α-methylene ketone or aldehyde, an α-cyanoester (e.g., ethyl cyanoacetate or malononitrile), and elemental sulfur.

-

Base Catalyst: A weak base such as morpholine, piperidine, or triethylamine is typically used.

-

Solvent: A polar solvent like ethanol, methanol, or dimethylformamide (DMF) is commonly employed.

-

Procedure:

-

To a solution of the α-methylene carbonyl compound and the α-cyanoester in the chosen solvent, add the base catalyst.

-

To this mixture, add elemental sulfur portion-wise with stirring.

-

The reaction mixture is then heated, typically at reflux, for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid product is collected by filtration.

-

If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.[4][5]

-

Classical Synthesis: The Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a robust method for the preparation of substituted thiophenes from 1,4-dicarbonyl compounds.[6][7][8]

Experimental Protocol: Paal-Knorr Thiophene Synthesis

-

Reactants: A 1,4-dicarbonyl compound.

-

Sulfur Source: Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are the most common sulfurizing agents.[7][8]

-

Solvent: An inert, high-boiling solvent such as toluene or xylene is typically used.

-

Procedure:

-

The 1,4-dicarbonyl compound is dissolved in the solvent.

-

The sulfurizing agent (e.g., P₄S₁₀) is added portion-wise to the solution, often with cooling to control the initial exothermic reaction.

-

The reaction mixture is then heated to reflux for several hours.

-

After cooling, the reaction is quenched, often by carefully adding water or a basic solution to neutralize acidic byproducts.

-

The organic layer is separated, washed, dried, and the solvent is evaporated.

-

The crude product is purified by distillation or column chromatography.[9][10]

-

Modern Synthetic Method: Suzuki Cross-Coupling

The Suzuki cross-coupling reaction is a powerful tool for the C-C bond formation, enabling the introduction of a wide array of aryl and heteroaryl substituents onto the thiophene ring.[11][12][13]

Experimental Protocol: Suzuki Cross-Coupling for Thiophene Functionalization

-

Reactants: A brominated or iodinated thiophene derivative and a boronic acid or boronic ester.

-

Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is commonly used.

-

Base: A base, such as sodium carbonate, potassium carbonate, or potassium phosphate, is required.

-

Solvent System: A two-phase solvent system, often a mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and an aqueous solution of the base, is typically employed.[11]

-

Procedure:

-

To a reaction vessel, the brominated thiophene, boronic acid, palladium catalyst, and base are added.

-

The vessel is purged with an inert gas (e.g., argon or nitrogen).

-

The degassed solvent system is added, and the mixture is heated with stirring for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.[14]

-

Biological Activities of Thiophene-Containing Heterocycles

Thiophene derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation as potential treatments for a wide range of diseases.

Anticancer Activity

Thiophene-based compounds have emerged as promising anticancer agents, targeting various hallmarks of cancer, including cell proliferation, angiogenesis, and apoptosis. A number of these compounds function by inhibiting key enzymes in cancer-related signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[2][15][16][17]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[18][19][20]

-

Materials: 96-well plates, cancer cell lines, complete cell culture medium, MTT solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO or isopropanol).

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the thiophene compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

The absorbance is directly proportional to the number of viable cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.[21][20]

-

Quantitative Data: Anticancer Activity of Thiophene Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 480 | HeLa | 12.61 | [22] |

| Hep G2 | 33.42 | [22] | |

| Compound 471 | HeLa | 23.79 | [22] |

| Hep G2 | 13.34 | [22] | |

| Thienopyrimidine 3b | HepG2 | 3.105 | [23] |

| PC-3 | 2.15 | [23] | |

| Tetrahydrobenzo[b]thiophene 15 | PC-3 | 3.5 | [15] |

| MCF-7 | 3.5 | [15] | |

| Thieno[2,3-d][24][25][26]triazine 21a | H1299 | 0.012 | [17] |

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and the cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. Several thiophene derivatives have been identified as potent inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.[5][27][28][29]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

-

Principle: The assay measures the peroxidase activity of the COX enzyme, which is coupled to a colorimetric or fluorometric readout.

-

Materials: Purified human recombinant COX-2 enzyme, arachidonic acid (substrate), a chromogenic or fluorogenic probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD), and a microplate reader.[30]

-

Procedure:

-

The COX-2 enzyme is pre-incubated with the test thiophene compound or a reference inhibitor (e.g., celecoxib) for a defined period.

-

The reaction is initiated by the addition of arachidonic acid and the probe.

-

The COX-2 enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂), and the peroxidase component of the enzyme then reduces PGG₂ to PGH₂, oxidizing the probe in the process.

-

The change in absorbance or fluorescence of the oxidized probe is monitored over time using a microplate reader.

-

The rate of reaction is proportional to the COX-2 activity. The IC₅₀ value is determined by measuring the concentration of the thiophene compound required to inhibit 50% of the enzyme activity.[1][31]

-

Quantitative Data: Anti-inflammatory Activity of Thiophene Derivatives

| Compound ID | Target | IC₅₀ (µM) | Reference |

| Compound 1 | 5-LOX | 29.2 | [27] |

| Compound 11 | (Reduces transcriptional activity induced by inflammatory receptor) | 0.093 | [27] |

| Morpholinoacetamide-thiophene 5b | COX-2 | 5.45 | [28] |

| 5-LOX | 4.33 | [28] |

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Thiophene-containing heterocycles have demonstrated promising activity against a range of bacterial and fungal pathogens.[24][25][30][32]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[24][22][26][33][34]

-

Materials: 96-well microtiter plates, sterile Mueller-Hinton broth (or other appropriate growth medium), bacterial or fungal inoculum, and the test thiophene compounds.

-

Procedure:

-

A serial two-fold dilution of the thiophene compound is prepared in the broth directly in the wells of the microtiter plate.

-

Each well is then inoculated with a standardized suspension of the microorganism.

-

A positive control well (containing only broth and the inoculum) and a negative control well (containing only broth) are included.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, the plate is visually inspected for microbial growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound at which there is no visible growth.[22][26][33]

-

Quantitative Data: Antimicrobial Activity of Thiophene Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Thiophene derivative 4 | Colistin-Resistant A. baumannii | 16 (MIC₅₀) | [25] |

| Colistin-Resistant E. coli | 8 (MIC₅₀) | [25] | |

| Thiophene derivative 5 | Colistin-Resistant A. baumannii | 16 (MIC₅₀) | [25] |

| Colistin-Resistant E. coli | 32 (MIC₅₀) | [25] | |

| Spiro-indoline-oxadiazole 17 | C. difficile | 2-4 | |

| Benzo[b]thiophene derivatives | Candida species | 32-64 |

Visualizing Mechanisms of Action: Signaling Pathways and Workflows

Understanding the mechanism of action of a drug candidate is crucial for its development. Graphviz diagrams can be used to visualize the complex signaling pathways targeted by thiophene-containing heterocycles and the experimental workflows used to evaluate them.

Signaling Pathways

Figure 1: EGFR Signaling Pathway Inhibition by Thiophene Derivatives.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Gewald Reaction [organic-chemistry.org]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. thieme-connect.com [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 8. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Paal–Knorr synthesis of thiophene [quimicaorganica.org]

- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 11. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. boa.unimib.it [boa.unimib.it]

- 13. youtube.com [youtube.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. journals.asm.org [journals.asm.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

- 20. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 23. rsc.org [rsc.org]

- 24. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]

- 25. researchgate.net [researchgate.net]

- 26. protocols.io [protocols.io]

- 27. creative-diagnostics.com [creative-diagnostics.com]

- 28. documents.thermofisher.com [documents.thermofisher.com]

- 29. 4.3.5. EGFR Kinase Inhibition [bio-protocol.org]

- 30. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 31. sigmaaldrich.com [sigmaaldrich.com]

- 32. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Broth microdilution - Wikipedia [en.wikipedia.org]

- 34. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

Methodological & Application

Synthetic Route for 6-(Thiophen-3-yl)pyridazine-3-thiol from Commercial Starting Materials

For Immediate Release

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document outlines a detailed synthetic route for the preparation of 6-(Thiophen-3-yl)pyridazine-3-thiol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The proposed pathway utilizes commercially available starting materials and employs established chemical transformations.

Introduction

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse pharmacological activities. The incorporation of a thiophene ring and a thiol group can further modulate the biological properties of the pyridazine scaffold. This application note provides a plausible and efficient synthetic strategy for this compound, starting from readily accessible commercial precursors.

Proposed Synthetic Pathway

The synthesis is designed as a three-step process, commencing with a Friedel-Crafts acylation to construct a key γ-ketoacid intermediate. This is followed by the formation of the pyridazinone ring through condensation with hydrazine, and finally, conversion of the pyridazinone to the target thiol.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-oxo-4-(thiophen-3-yl)butanoic acid

This initial step involves the Friedel-Crafts acylation of thiophene with succinic anhydride to yield the γ-ketoacid intermediate.

Materials:

-

Thiophene

-

Succinic Anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), 2M

-

Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexane

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in dichloromethane at 0 °C, add succinic anhydride portion-wise.

-

Slowly add a solution of thiophene in dichloromethane to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford 4-oxo-4-(thiophen-3-yl)butanoic acid.

Step 2: Synthesis of 6-(Thiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one

The pyridazinone ring is constructed through the condensation of the γ-ketoacid with hydrazine hydrate.

Materials:

-

4-oxo-4-(thiophen-3-yl)butanoic acid

-

Hydrazine Hydrate

-

Ethanol

Procedure:

-

Dissolve 4-oxo-4-(thiophen-3-yl)butanoic acid in ethanol.

-

Add hydrazine hydrate to the solution and reflux the mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to yield 6-(Thiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one.

Step 3: Synthesis of this compound

The final step involves the conversion of the pyridazinone to the corresponding pyridazine-thiol using a thionating agent.

Materials:

-

6-(Thiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one

-

Lawesson's Reagent (or Phosphorus Pentasulfide, P₄S₁₀)

-

Anhydrous Toluene (or Pyridine)

Procedure:

-

Suspend 6-(Thiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one in anhydrous toluene.

-

Add Lawesson's Reagent to the suspension.

-

Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

The following table summarizes the expected inputs and outputs for each synthetic step. Note that yields are estimates and will vary based on experimental conditions.

| Step | Starting Material(s) | Reagent(s) | Product | Expected Yield (%) |

| 1 | Thiophene, Succinic Anhydride | AlCl₃ | 4-oxo-4-(thiophen-3-yl)butanoic acid | 60-75 |

| 2 | 4-oxo-4-(thiophen-3-yl)butanoic acid | Hydrazine Hydrate | 6-(Thiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one | 70-85 |

| 3 | 6-(Thiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one | Lawesson's Reagent | This compound | 50-65 |

Conclusion

This application note details a robust and logical synthetic route for the preparation of this compound from commercially available starting materials. The described protocols are based on well-established chemical reactions and provide a clear pathway for researchers in the field of medicinal and materials chemistry to access this and structurally related compounds. Careful execution of these steps and appropriate purification techniques will be crucial for obtaining the target molecule in good yield and purity.

Application Note: Gram-Scale Synthesis of 6-(Thiophen-3-yl)pyridazine-3-thiol for Preclinical Drug Discovery

Abstract

This application note provides a detailed, four-step protocol for the gram-scale synthesis of 6-(Thiophen-3-yl)pyridazine-3-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. Pyridazine and thiophene moieties are recognized pharmacophores, and their combination in this scaffold presents a valuable building block for creating novel therapeutic agents.[1][2] The described synthetic route is robust, scalable, and utilizes commercially available starting materials, making it suitable for implementation in a standard organic chemistry laboratory. The protocol includes detailed experimental procedures, characterization data, and safety precautions.

Introduction

The pyridazine core is a key structural motif in a variety of biologically active compounds, exhibiting a wide range of pharmacological activities including antiviral, anticancer, and cardiovascular effects.[3][4] Similarly, the thiophene ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[2] The synthesis of hybrid molecules incorporating both of these scaffolds is a promising strategy in the discovery of new drug candidates. This protocol outlines a reliable method for the synthesis of this compound, starting from 3-bromothiophene and succinic anhydride.

Overall Synthetic Scheme

Figure 1. Overall synthetic workflow for this compound.

Experimental Protocols

Materials and Equipment

| Material | Grade | Supplier |

| 3-Bromothiophene | ReagentPlus®, 99% | Sigma-Aldrich |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich |

| Succinic anhydride | 99% | Acros Organics |

| Aluminum chloride (AlCl3) | Anhydrous, 99.99% | Sigma-Aldrich |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |

| Hydrazine hydrate | 80% in water | Sigma-Aldrich |

| Ethanol (EtOH) | Anhydrous, 200 proof | Fisher Scientific |

| Phosphorus oxychloride (POCl3) | ≥99% | Sigma-Aldrich |

| Thiourea | 99% | Alfa Aesar |

| Sodium hydroxide (NaOH) | Pellets, ≥97% | Sigma-Aldrich |

| Diethyl ether (Et2O) | ACS Grade | Fisher Scientific |

| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific |

| Hexanes | ACS Grade | Fisher Scientific |

| Hydrochloric acid (HCl) | 37% | Fisher Scientific |

| Sodium sulfate (Na2SO4) | Anhydrous | Fisher Scientific |

Equipment:

-

Three-neck round-bottom flasks (500 mL, 1 L)

-

Magnetic stirrers and stir bars

-

Heating mantles with temperature controllers

-

Reflux condensers

-

Dropping funnels

-

Büchner funnel and filter flasks

-

Rotary evaporator

-

Standard laboratory glassware

-

Inert atmosphere setup (Nitrogen or Argon)

-

Melting point apparatus

-

NMR spectrometer, Mass spectrometer, IR spectrophotometer for characterization

Step 1: Synthesis of 4-(Thiophen-3-yl)-4-oxobutanoic acid

This step involves a Friedel-Crafts acylation reaction.

Figure 2. Workflow for the synthesis of 4-(Thiophen-3-yl)-4-oxobutanoic acid.

Procedure:

-

To a flame-dried 1 L three-neck round-bottom flask under a nitrogen atmosphere, add 3-bromothiophene (10.0 g, 61.3 mmol) and 200 mL of anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (25.0 mL of a 2.5 M solution in hexanes, 62.5 mmol) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add succinic anhydride (6.75 g, 67.4 mmol) in one portion, followed by anhydrous aluminum chloride (0.82 g, 6.1 mmol) as a catalyst.

-

Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir overnight.

-

Carefully quench the reaction by the slow addition of 100 mL of 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallize the crude solid from toluene to afford 4-(Thiophen-3-yl)-4-oxobutanoic acid as a white crystalline solid.

| Parameter | Expected Value |

| Yield | 75-85% |

| Melting Point | 118-120 °C |

| Appearance | White crystalline solid |

Step 2: Synthesis of 6-(Thiophen-3-yl)pyridazin-3(2H)-one

This step involves the cyclization of the ketoacid with hydrazine.

Procedure:

-

In a 500 mL round-bottom flask, suspend 4-(Thiophen-3-yl)-4-oxobutanoic acid (8.0 g, 40.4 mmol) in 150 mL of ethanol.

-

Add hydrazine hydrate (4.0 mL, 80% solution, ~64.6 mmol) dropwise to the suspension.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 6 hours. The suspension will gradually become a clear solution.

-

After 6 hours, cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to induce precipitation.

-

Collect the precipitate by vacuum filtration, wash with cold ethanol (2 x 20 mL), and then with diethyl ether (2 x 20 mL).

-

Dry the solid in a vacuum oven to yield 6-(Thiophen-3-yl)pyridazin-3(2H)-one as an off-white solid.

| Parameter | Expected Value |

| Yield | 80-90% |

| Melting Point | 195-198 °C |

| Appearance | Off-white solid |

Step 3: Synthesis of 3-Chloro-6-(thiophen-3-yl)pyridazine

This is a chlorination step using phosphorus oxychloride.

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as POCl3 is corrosive and reacts violently with water.

-

In a 250 mL round-bottom flask, add 6-(Thiophen-3-yl)pyridazin-3(2H)-one (6.0 g, 31.2 mmol).

-

Carefully add phosphorus oxychloride (30 mL, 323 mmol) to the flask.

-

Heat the mixture to reflux (approximately 105-110 °C) for 3 hours.

-

After cooling to room temperature, slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization from an ethanol/water mixture to give 3-Chloro-6-(thiophen-3-yl)pyridazine as a pale-yellow solid.

| Parameter | Expected Value |

| Yield | 85-95% |

| Melting Point | 142-145 °C |

| Appearance | Pale-yellow solid |

Step 4: Synthesis of this compound

This final step introduces the thiol group.

Figure 3. Workflow for the synthesis of this compound.

Procedure:

-

To a 250 mL round-bottom flask, add 3-Chloro-6-(thiophen-3-yl)pyridazine (4.5 g, 21.4 mmol), thiourea (1.8 g, 23.5 mmol), and 100 mL of ethanol.

-

Heat the mixture to reflux for 8 hours.

-

Cool the reaction mixture to room temperature and add 50 mL of a 10% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for an additional 2 hours to ensure complete hydrolysis of the intermediate isothiouronium salt.

-

After cooling, pour the reaction mixture into 200 mL of water.

-

Acidify the solution to pH 3-4 by the dropwise addition of concentrated hydrochloric acid. A yellow precipitate will form.

-

Stir the suspension in an ice bath for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the solid with copious amounts of cold water to remove any inorganic salts.

-

Dry the product in a vacuum desiccator over P2O5 to obtain this compound as a yellow solid.

| Parameter | Expected Value |

| Yield | 70-80% |

| Melting Point | >220 °C (decomposes) |

| Appearance | Yellow solid |

Summary of Results

| Step | Compound Name | Starting Mass (g) | Product Mass (g) | Yield (%) |

| 1 | 4-(Thiophen-3-yl)-4-oxobutanoic acid | 10.0 (3-Bromo) | 9.2 | ~81% |

| 2 | 6-(Thiophen-3-yl)pyridazin-3(2H)-one | 8.0 | 6.9 | ~88% |

| 3 | 3-Chloro-6-(thiophen-3-yl)pyridazine | 6.0 | 6.0 | ~91% |

| 4 | This compound | 4.5 | 3.4 | ~76% |

Note: The provided mass and yield values are representative and may vary based on experimental conditions and technique.

Safety and Handling

-

n-Butyllithium: Pyrophoric. Handle under an inert atmosphere. Quench excess with isopropanol.

-

Phosphorus oxychloride: Highly corrosive and toxic. Reacts violently with water. Handle only in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

-

Thiourea: Suspected carcinogen. Avoid inhalation and skin contact.

-

Hydrazine hydrate: Toxic and corrosive. Handle with care in a fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

All reactions should be performed in a well-ventilated fume hood.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. repositorium.uminho.pt [repositorium.uminho.pt]

- 4. researchgate.net [researchgate.net]

Application Note: 6-(Thiophen-3-yl)pyridazine-3-thiol for Organic Electronics

Reference: AN-TPP-OE-2025

Abstract

This document provides detailed application notes and protocols for the potential use of 6-(Thiophen-3-yl)pyridazine-3-thiol in the field of organic electronics. While direct experimental data for this specific compound is limited, we present a comprehensive overview based on the well-documented properties of closely related thienyl-pyridazine derivatives.[1][2][3] This note covers the proposed synthesis, potential applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs), along with detailed experimental protocols for device fabrication and characterization. The inclusion of a thiol group offers a strategic advantage for surface modification and improved interfacial contact with electrodes.[4][5]

Introduction

Thiophene-based π-conjugated systems are cornerstones of organic electronics, valued for their excellent charge transport properties and environmental stability.[1] The incorporation of an electron-deficient pyridazine ring allows for the creation of donor-acceptor (D-A) architectures, which are crucial for tuning the electronic and optical properties of the material.[2][3] The target molecule, this compound, combines these features with a terminal thiol group. The thiol moiety is of particular interest for its ability to form self-assembled monolayers (SAMs) on metal surfaces (e.g., gold electrodes), providing a robust and well-defined interface that can enhance charge injection and device stability.[4][5][6]

This application note will use 3-substituted-6-(thiophen-2-yl)pyridazine derivatives as a model system to extrapolate the potential performance and characteristics of this compound.

Proposed Synthesis

The synthesis of this compound can be envisioned as a multi-step process, starting from the synthesis of a brominated thienyl-pyridazine precursor, followed by a Suzuki coupling to introduce the thiophen-3-yl group, and finally, the introduction of the thiol functionality. A plausible synthetic route is outlined below.

Diagram of Proposed Synthesis

Caption: Proposed synthetic pathway for this compound.

Potential Applications and Expected Properties

The donor-acceptor structure of thienyl-pyridazines makes them suitable for a range of organic electronic applications.

-

Organic Field-Effect Transistors (OFETs): The planar structure and potential for π-π stacking make these materials candidates for the active channel layer in OFETs. As small molecules, they can form highly crystalline films, which is beneficial for achieving high charge carrier mobility.[7][8] The thiol group can be used to anchor the molecules onto gold source-drain electrodes, potentially lowering the contact resistance.

-

Organic Light-Emitting Diodes (OLEDs): The intramolecular charge transfer (ICT) character of these compounds can lead to fluorescence, making them potential emitters in OLEDs.[2] By tuning the donor and acceptor strengths, the emission color can be modulated.

-

Organic Solar Cells (OSCs): In OSCs, these molecules could function as either the donor or acceptor material in a bulk heterojunction, depending on their energy levels relative to other materials like fullerenes or non-fullerene acceptors.

Photophysical Properties of Model Thienyl-Pyridazine Derivatives